3-Methoxybenzoyl bromide chemical properties and reactivity
3-Methoxybenzoyl bromide chemical properties and reactivity
An In-Depth Technical Guide to 3-Methoxybenzoyl Bromide: Physicochemical Profiling, Reactivity, and Synthetic Methodologies
As a Senior Application Scientist, navigating the nuanced reactivity of acyl halides is fundamental to designing robust synthetic routes. 3-Methoxybenzoyl bromide (CAS: 67958-01-4), also known as m-anisoyl bromide, represents a highly versatile electrophilic building block. Unlike its more commonly utilized chloride counterpart, the acyl bromide exhibits enhanced leaving group ability, making it a privileged reagent for challenging nucleophilic acyl substitutions, Friedel-Crafts acylations, and transition-metal-catalyzed cross-coupling reactions.
This whitepaper dissects the electronic topography, empirical reactivity, and field-proven protocols for 3-methoxybenzoyl bromide, providing drug development professionals and synthetic chemists with the mechanistic causality required to optimize complex molecular architectures.
Physicochemical Profiling & Quantitative Data
To engineer scalable reactions, one must first establish the physical boundaries of the reagent. 3-Methoxybenzoyl bromide is a moisture-sensitive, highly reactive liquid that demands rigorous anhydrous handling [1].
Table 1: Core Physicochemical Properties of 3-Methoxybenzoyl Bromide
| Property | Value | Mechanistic Implication |
| CAS Number | 67958-01-4 | Unique identifier for procurement and safety tracking [1]. |
| Molecular Formula | C₈H₇BrO₂ | Dictates stoichiometric calculations (MW: 215.04 g/mol ) [1]. |
| Density | ~1.5 g/cm³ (Predicted) | Requires volumetric calibration during dropwise addition[1]. |
| Boiling Point | ~281.8 °C | High BP necessitates vacuum distillation for purification [1]. |
| LogP | 2.23 | Indicates favorable partitioning into organic solvents (e.g., DCM, Toluene) during biphasic workups [1]. |
| Topological Polar Surface Area | 26.30 Ų | Relevant for downstream ADME predictions if the moiety is retained in the final API[1]. |
Electronic Topography: The Hammett Causality
The reactivity of 3-methoxybenzoyl bromide is fundamentally governed by the electronic influence of the meta-methoxy group. Understanding this requires an analysis of Hammett substituent constants (
While a methoxy group is traditionally considered electron-donating via resonance (+M effect), this effect is highly position-dependent. At the meta position, the resonance effect cannot delocalize electron density onto the ipso carbon attached to the carbonyl group. Consequently, the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom dominates [2, 4].
The Hammett constant for a meta-methoxy group (
Causality in Synthesis: The +0.12
Reactivity pathways of 3-methoxybenzoyl bromide driven by inductive effects.
Field-Proven Methodologies & Self-Validating Protocols
The following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to ensure the chemical logic holds true before proceeding, minimizing catastrophic late-stage failures.
Protocol A: Regiocontrolled Amidation (Nucleophilic Acyl Substitution)
This workflow is utilized to synthesize N-(3-methoxybenzoyl) derivatives, which are critical intermediates in the development of bioactive molecules, including dihydropyrrolopyrimidine inhibitors [3].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask purged with ultra-high purity Argon. Causality: The enhanced electrophilicity of the acyl bromide makes it highly prone to hydrolysis by atmospheric moisture.
-
Reagent Solvation: Dissolve the target amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: Triethylamine acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 3-methoxybenzoyl bromide (1.05 equiv) dropwise over 30 minutes. Causality: The reaction is highly exothermic due to the leaving group ability of the bromide ion. Thermal control prevents the formation of ketene-derived impurities.
-
In-Process Validation (IPC): After 2 hours of stirring at room temperature, analyze an aliquot via TLC (Hexanes:EtOAc 7:3). Validation: The complete disappearance of the UV-active amine baseline spot confirms total conversion.
-
Workup & Quench: Quench the reaction with saturated aqueous NaHCO₃. Extract the biphasic mixture with DCM. Causality: The mild base neutralizes residual HBr and unreacted acyl bromide without hydrolyzing the newly formed amide bond.
-
Final Validation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and validate the product via ¹H NMR (CDCl₃). Validation: The presence of the characteristic methoxy singlet at ~3.8 ppm and the amide N-H proton confirms structural integrity.
Self-validating amidation workflow for 3-methoxybenzoyl bromide.
Protocol B: Transition-Metal Catalyzed Acyl Cross-Coupling
Acyl bromides are excellent precursors for generating acyl radicals or undergoing direct oxidative addition in cross-coupling reactions to form complex asymmetric ketones[7, 8].
Mechanistic Causality: The weaker C-Br bond (compared to C-Cl) facilitates rapid oxidative addition by low-valent transition metals (e.g., Ni(0) or Pd(0)). The meta-methoxy group's electron-withdrawing nature stabilizes the resulting metal-acyl intermediate, preventing premature decarbonylation (loss of CO) which would otherwise lead to undesired biaryl byproducts [9].
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, combine NiCl₂(dme) (5 mol%), a chiral bis(oxazoline) ligand (6 mol%), and a photocatalyst (e.g., Ir(ppy)₃) in anhydrous THF.
-
Substrate Introduction: Add 3-methoxybenzoyl bromide (1.0 equiv) and the corresponding alkyl/aryl nucleophile (1.2 equiv).
-
Photoredox Initiation: Irradiate the mixture with blue LEDs (440 nm) at ambient temperature. Causality: The photoredox cycle generates a Ni(I) species capable of capturing the alkyl radical, while the acyl bromide undergoes oxidative addition to form the critical Ni(III) intermediate.
-
Validation: Monitor the reaction via LC-MS. The target ketone mass should dominate the chromatogram, with <5% decarbonylated byproduct, validating the stabilizing effect of the meta-methoxy group.
Transition-metal catalyzed cross-coupling cycle for acyl bromides.
Applications in Advanced Therapeutics and Materials
The unique reactivity profile of 3-methoxybenzoyl bromide translates directly into high-value industrial and pharmaceutical applications:
-
Neurodegenerative Disease Therapeutics: The 3-methoxybenzoyl moiety is a critical structural feature in the synthesis of 2-arylbenzofuran-based molecules, which are actively investigated for their efficacy against Alzheimer's disease symptoms [3].
-
Oncology (Kinase Inhibitors): It serves as a primary acylating agent in the optimization of dihydropyrrolopyrimidine inhibitors targeting PI3K (phosphoinositide 3-kinase), a critical pathway in tumor growth inhibition [3].
-
Agrochemicals: Analogs of this compound (e.g., 2-methyl-3-methoxybenzoyl chloride/bromide) are the foundational building blocks for Methoxyfenozide, a highly selective diacylhydrazine insecticide that disrupts the molting process in lepidopteran pests [5].
Conclusion
3-Methoxybenzoyl bromide is not merely a structural variant of benzoyl bromide; it is a precision-engineered electrophile. By understanding the dominance of the inductive electron-withdrawing effect (+0.12 Hammett
References
-
MDPI. "Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds." Molecules. Available at:[Link]
-
Royal Society of Chemistry. "Electronic effects on polypyridyl Co complex-based water reduction catalysts." Dalton Transactions. Available at:[Link]
-
ACS Publications. "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines." Organic Letters. Available at:[Link]
-
ACS Publications. "Enantioselective Alkyl–Acyl Radical Cross-Coupling Enabled by Metallaphotoredox Catalysis." Journal of the American Chemical Society. Available at:[Link]
-
National Institutes of Health (PMC). "Progress in C-C and C-Heteroatom Bonds Construction Using Alcohols as Acyl Precursors." Molecules. Available at:[Link]
